![molecular formula C21H21N3O3 B12505601 1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12505601.png)
1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that features a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]-1,4-dioxa-8-azaspiro[45]decane typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the spirocyclic structure through a cyclization reaction .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
8-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
8-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
5-Naphthalen-1-yl-2H-pyrazole-3-carboxylic acid: Shares the pyrazole and naphthalenyl groups but lacks the spirocyclic structure.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains the spirocyclic core but lacks the pyrazole and naphthalenyl groups.
Uniqueness
The uniqueness of 8-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane lies in its combination of a spirocyclic structure with a pyrazole ring and a naphthalenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Propiedades
Fórmula molecular |
C21H21N3O3 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-naphthalen-1-yl-1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C21H21N3O3/c25-20(24-10-8-21(9-11-24)26-12-13-27-21)19-14-18(22-23-19)17-7-3-5-15-4-1-2-6-16(15)17/h1-7,14H,8-13H2,(H,22,23) |
Clave InChI |
KDOHZZRDOVWOSA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12OCCO2)C(=O)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


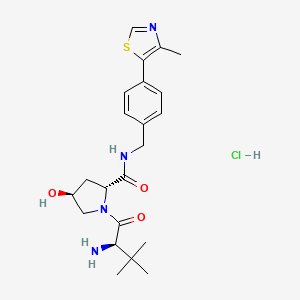

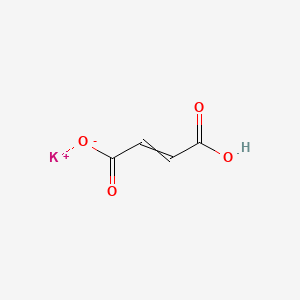
![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)
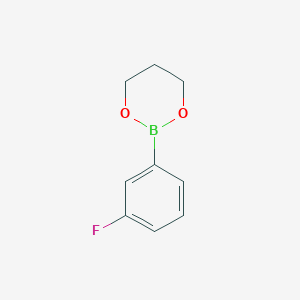
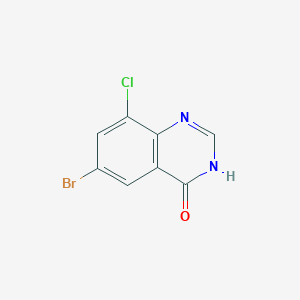


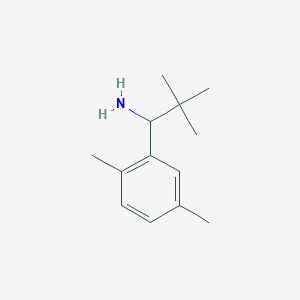
![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)
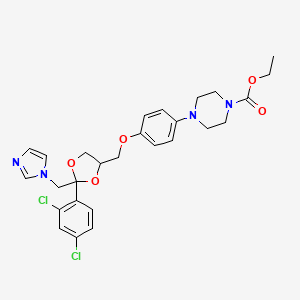
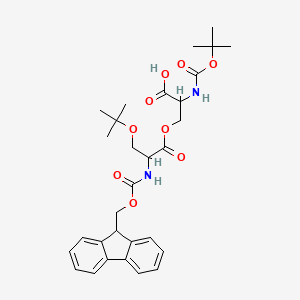
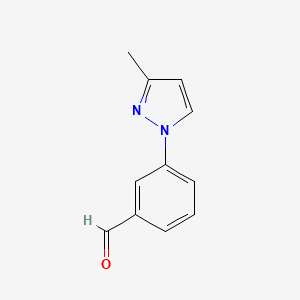
![(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumchloridehydrate](/img/structure/B12505599.png)
